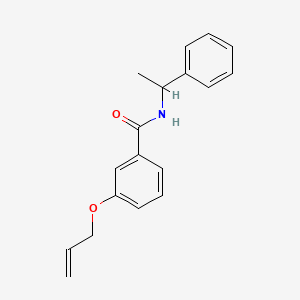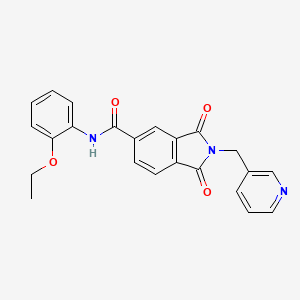![molecular formula C15H22N2O3S B4399389 N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4399389.png)
N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide
説明
N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide, also known as N-(4-methylpiperidin-4-yl)-N-(4-nitrophenyl)ethanesulfonamide or MPNST, is a chemical compound that has been of great interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
The mechanism of action of MPNST is based on its ability to block voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons. MPNST binds to the intracellular side of the sodium channel pore and stabilizes it in a closed state, preventing the influx of sodium ions and the subsequent depolarization of the membrane. This results in the inhibition of neuronal excitability and the reduction of pain signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPNST are mainly related to its ability to block sodium channels. In vitro studies have shown that MPNST can inhibit sodium currents in a dose-dependent manner, with an IC50 value of around 10 μM. In vivo studies have shown that MPNST can reduce pain behavior in animal models of acute and chronic pain, without causing significant side effects. MPNST has also been shown to have anticonvulsant activity in animal models of epilepsy, suggesting its potential use as an antiepileptic drug.
実験室実験の利点と制限
The advantages of using MPNST in lab experiments include its potency, selectivity, and well-characterized mechanism of action. MPNST is a highly potent sodium channel blocker, with an IC50 value in the low micromolar range. It is also selective for sodium channels over other ion channels, such as potassium and calcium channels. The mechanism of action of MPNST is well understood, making it a valuable tool compound for studying sodium channel function and regulation. The limitations of using MPNST in lab experiments include its low solubility in aqueous solutions, which requires the use of organic solvents, and its potential toxicity at high concentrations, which requires careful dose selection.
将来の方向性
There are several future directions for research on MPNST. One direction is to develop more potent and selective sodium channel blockers based on the structure of MPNST, with improved pharmacokinetic and safety profiles. Another direction is to investigate the role of sodium channels in other physiological and pathological conditions, such as cardiac arrhythmias and cancer. Finally, the use of MPNST as a tool compound for studying sodium channel function and regulation could lead to the discovery of new therapeutic targets and drug candidates.
科学的研究の応用
MPNST has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to have potent anticonvulsant and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain. In pharmacology, MPNST has been used as a tool compound to study the role of voltage-gated sodium channels in neuronal excitability and pain signaling. In neuroscience, MPNST has been used to study the effects of sodium channel blockers on synaptic transmission and plasticity.
特性
IUPAC Name |
N-[4-(4-methylpiperidine-1-carbonyl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-21(19,20)16-14-6-4-13(5-7-14)15(18)17-10-8-12(2)9-11-17/h4-7,12,16H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUOPJYSAQQTLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,5-dimethoxy-2-({[(2-methylbenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B4399317.png)
![N-[4-(4-morpholinyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4399337.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B4399343.png)
![1-{2-[2-(benzyloxy)phenoxy]ethyl}-1H-imidazole hydrochloride](/img/structure/B4399346.png)

![N-[2-(4-benzylphenoxy)ethyl]prop-2-en-1-amine hydrochloride](/img/structure/B4399352.png)
![N-(4-ethoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]propanamide](/img/structure/B4399353.png)
![N,N-dimethyl-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4399355.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4399360.png)
![5-chloro-N-[3-(propionylamino)phenyl]-1-naphthamide](/img/structure/B4399362.png)
![ethyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4399372.png)

